molecular formula C21H22N2O4S B2930758 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide CAS No. 476631-21-7

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2930758
CAS No.: 476631-21-7
M. Wt: 398.48
InChI Key: AUJGZAPDELBHKI-UHFFFAOYSA-N
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Description

“N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide” is a compound that contains a 2-aminothiazole scaffold . This scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide and its derivatives have been explored for their potential in treating various diseases, owing to their unique chemical structure. For example, the synthesis and evaluation of novel thiazolidinedione derivatives as anti-hyperglycemic and anti-hyperlipidemic agents highlight the importance of thiazole derivatives in medicinal chemistry (Shrivastava et al., 2016). These compounds demonstrate significant effects comparable to standard treatments, showcasing the therapeutic potential of thiazole-based compounds.

Organic Synthesis and Chemical Properties

Research into the synthesis, properties, and applications of thiazole derivatives provides insight into the versatility of these compounds in organic synthesis. The synthesis and characterization of novel metal complexes of thiazole derivatives (Al-Amiery et al., 2009) illustrate the potential of these compounds in forming complexes with various metals, which could be useful in catalysis or as materials with unique properties.

Material Science Applications

In the context of materials science, the study on the synthesis and characterization of some novel aromatic polyimides (Butt et al., 2005) demonstrates the role of aromatic and heterocyclic compounds in developing new materials with desirable thermal and physical properties. This research indicates the broader applicability of compounds related to this compound in creating advanced materials.

Mechanism of Action

Target of Action

Compounds containing a thiazole ring, such as this one, can interact with various biochemical pathways and enzymes or stimulate/block receptors in biological systems .

Mode of Action

The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound could interact with its targets in a variety of ways, potentially leading to diverse physiological effects.

Biochemical Pathways

Molecules containing a thiazole ring can activate or stop biochemical pathways . This suggests that the compound could have wide-ranging effects on cellular biochemistry.

Result of Action

Given the compound’s potential to interact with various biochemical pathways and receptors , it could have a range of effects at the molecular and cellular levels.

Future Directions

The 2-aminothiazole scaffold, which is a part of “N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-isopropoxybenzamide”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Therefore, future research could focus on the development of new compounds based on this scaffold to decrease drug resistance and reduce unpleasant side effects .

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-13(2)27-15-7-5-14(6-8-15)20(24)23-21-22-18(12-28-21)17-10-9-16(25-3)11-19(17)26-4/h5-13H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJGZAPDELBHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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